molecular formula C7H6O3S B12104995 5-Formyl-3-methylthiophene-2-carboxylic acid

5-Formyl-3-methylthiophene-2-carboxylic acid

Cat. No.: B12104995
M. Wt: 170.19 g/mol
InChI Key: QPMBFNYRNRZMQN-UHFFFAOYSA-N
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Description

5-Formyl-3-methylthiophene-2-carboxylic acid: is a heterocyclic organic compound that contains a thiophene ring substituted with a formyl group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-3-methylthiophene-2-carboxylic acid typically involves the formylation of 3-methylthiophene-2-carboxylic acid. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions and yields the desired formylated product .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Formyl-3-methylthiophene-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its formyl and carboxylic acid groups provide versatile sites for further chemical modifications .

Biology and Medicine: They exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials. This compound could potentially be used in similar applications .

Mechanism of Action

The mechanism of action of 5-Formyl-3-methylthiophene-2-carboxylic acid would depend on its specific applicationThe thiophene ring can also engage in π-π stacking interactions, which are important in material science applications .

Comparison with Similar Compounds

    3-Methylthiophene-2-carboxylic acid: Lacks the formyl group at the 5-position.

    5-Methylthiophene-2-carboxylic acid: Lacks the formyl group and has a methyl group at the 5-position.

    5-Formylthiophene-2-carboxylic acid: Lacks the methyl group at the 3-position.

Uniqueness: 5-Formyl-3-methylthiophene-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and material science .

Properties

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

5-formyl-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H6O3S/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3H,1H3,(H,9,10)

InChI Key

QPMBFNYRNRZMQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C=O)C(=O)O

Origin of Product

United States

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